molecular formula C21H16ClN3O2 B1666602 Adaptaquin CAS No. 385786-48-1

Adaptaquin

Cat. No. B1666602
M. Wt: 377.8 g/mol
InChI Key: KKYHNYRUBSYTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adaptaquin is a selective hydroxyquinoline HIF prolyl hydroxylase (HIF-PHD) inhibitor . It blocks glutamate-induced ROS production in HT-22 cells, independent of MnSOD . Adaptaquin exhibits neuroprotective effects and enhances functional recovery in rodent intracerebral hemorrhage models, via inhibition of ATF4 dependent genes . It is also an antioxidant .


Synthesis Analysis

The structural optimization of Adaptaquin was carried out by cell-based screening . More than 100 structural analogs of Adaptaquin were screened and the structures active in the submicromolar range were selected . The highest activity was found for analogs containing isobutyl, isopropyl, trifluoromethyl, and nitro group or halogen atom in the para-position of the benzene ring .


Molecular Structure Analysis

The molecular formula of Adaptaquin is C21H16ClN3O2 . The structural optimization of Adaptaquin was carried out by cell-based screening . The highest activity was found for analogs containing isobutyl, isopropyl, trifluoromethyl, and nitro group or halogen atom in the para-position of the benzene ring .


Physical And Chemical Properties Analysis

Adaptaquin is a crystalline solid . Its molecular weight is 377.82 . It is soluble to 100 mM in DMSO .

Scientific Research Applications

Parkinson’s Disease Research

Research by Aimé et al. (2020) demonstrated the potential of adaptaquin in Parkinson’s disease (PD). They found that adaptaquin can suppress Trib3 induction and neuronal death in cellular and animal models of PD. It was observed that adaptaquin preserved Parkin levels and provided neuroprotection in both culture and animal models. This suggests a novel pharmacological approach for PD treatment using adaptaquin (Aimé et al., 2020).

Hypoxia-Ischemia Research

In 2019, Li et al. studied the effects of adaptaquin on hypoxic-ischemic brain injury in neonatal mice. They found that adaptaquin treatment reduced infarction volume and was more effective in males than females. The study highlighted adaptaquin's neuroprotective potential, indicating its significance in hypoxia-ischemia research (Li et al., 2019).

Evaluation of Toxicity and Metabolism

Poloznikov et al. (2019) conducted a study to evaluate the toxicity and metabolism of adaptaquin using liver-on-a-chip technology. The findings showed no toxicity at a 100-fold range over EC50 and identified that adaptaquin is metabolized by CYP3A4 and CYP2B6. This study provides critical insights into the safety and metabolic pathways of adaptaquin (Poloznikov et al., 2019).

Antihypoxic Activity Study

A study by Gaisina et al. (2018) explored the antihypoxic activity of adaptaquin enantiomers. They found both enantiomers equally effective in activating the HIF1 ODD-luc reporter, indicating potential improvements in the adaptaquin structure to enhance specificity (Gaisina et al., 2018).

Structural Optimization

In 2019, Poloznikov et al. carried out structural optimization of adaptaquin, identifying active structures in the submicromolar range. This work contributes to understanding the structure-activity relationship of adaptaquin, crucial for its development as a therapeutic agent (Poloznikov et al., 2019).

Safety And Hazards

Adaptaquin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYHNYRUBSYTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adaptaquin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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